7-氟色满

描述

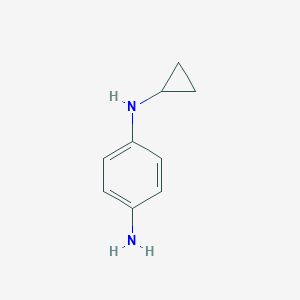

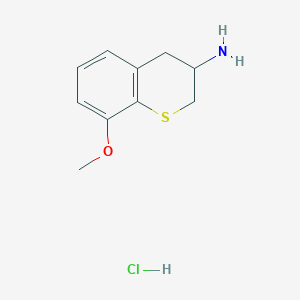

7-Fluorochroman is a heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a C2-C3 double bond in the chroman-4-one skeleton .

Synthesis Analysis

The synthesis of 7-Fluorochroman and its analogs is a complex process. The current synthetic methodologies might be insufficient for the preparation of chiral fluorinated drug candidates, presumably due to the complexity of the molecules .

Molecular Structure Analysis

Fluorochromes, including 7-Fluorochroman, are organic molecules consisting of cyclical structures or polyene systems with double and triple bonds. These molecules have an outer shell of mobile electrons, also called delocalized electrons or π electrons, which are particularly susceptible to absorbing a quantum of energy and passing from the ground state to an excited state .

Chemical Reactions Analysis

Fluorochromes, such as 7-Fluorochroman, can absorb a photon under certain conditions. This absorption can make an electron reach a transient state of excitation, from which it comes back to the ground state, emitting another photon characterized by less energy .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluorochroman include its molecular weight, which is 166.15 g/mol . Other properties such as its excitation peak, emission peak, Stokes shift, extinction coefficient, and quantum yield are also important characteristics of fluorochromes .

科学研究应用

机械致变色发光材料: Ma 等人 (2015) 的一项研究讨论了在受到机械力时发生多色变化的材料。这些变化归因于超分子或化学结构的转变,其中可能包括 7-氟色满之类的化合物。

电致变色性能: Kim 等人 (2005) 的研究探索了包括与 7-氟色满类似结构在内的新型荧光团,展示了它们在显示技术中至关重要的电致变色性能。

蛋白质研究中的溶剂致变色荧光团: Loving 等人 (2010) 讨论了溶剂致变色荧光团(如 7-氟色满)在研究蛋白质相互作用和动力学中的应用。这些染料已被用于高级生化理解和检测开发中 (Loving, Sainlos, & Imperiali, 2010)。

阴离子的氟致变色传感: Martínez‐Máñez 和 Sancenón (2006) 的一项研究重点介绍了使用 7-氟色满等化合物开发用于阴离子传感的化学剂。

金属离子的化学传感器: Chemate 和 Sekar (2015) 证明了使用与 7-氟色满在结构上类似的基于吖啶的化学传感器来检测金属离子,如 Cu2+ 和 Al3+ (Chemate & Sekar, 2015)。

生物医学成像: 对可能与 7-氟色满衍生物相关的三氨基环丙烯阳离子荧光团的研究表明了它们在生物成像和诊断中的应用。这些荧光团已在细胞培养中的 DNA 可视化和核对抗染色中显示出潜力 (Guest et al., 2020)。

分析应用中的电致荧光变色: Audebert 和 Miomandre (2013) 讨论了电致荧光变色,它涉及发光特征的电化学监测。该领域包括为生物传感器和显示器设计 7-氟色满等分子 (Audebert & Miomandre, 2013)。

流式细胞术和生化分析中的荧光染料: Lundqvist 等人 (1998)、Compain 和 Mathey (2006) 等人的论文深入探讨了与 7-氟色满相关的荧光染料在分析细胞周期、DNA 含量和组蛋白相互作用中的应用。

分光荧光光度计的开发: Udenfriend (1995) 概述了荧光染料在分光荧光光度计开发中的作用,这在生化研究中至关重要 (Udenfriend, 1995)。

近红外和短波红外成像: Cosco 等人 (2017) 合成了结构类似于 7-氟色满的聚次甲基染料,用于近红外和短波红外区域的成像。这些染料在体内成像中具有应用 (Cosco et al., 2017)。

安全和危害

Safety measures for handling 7-Fluorochroman include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

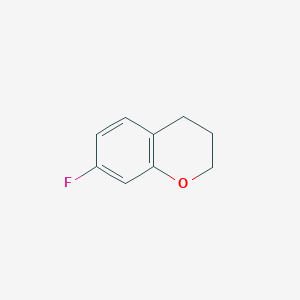

7-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORTXLVIJCKIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorochroman | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)